1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a phenyl group and an amino group attached to the pyrrole ring, making it a significant molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the reaction of phenylhydrazine with maleic anhydride to form the intermediate compound, which is then subjected to cyclization and subsequent reactions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Scientific Research Applications
1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use in developing pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other pyrrole derivatives such as:
1-Methyl-1H-pyrrole: A simpler pyrrole derivative with different chemical properties and applications.
2,5-Dimethyl-1H-pyrrole: Another pyrrole derivative with distinct reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its specific structural features and the presence of both phenyl and amino groups, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1-phenyl-3-(1-phenylethylamino)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(14-8-4-2-5-9-14)19-16-12-17(21)20(18(16)22)15-10-6-3-7-11-15/h2-11,13,16,19H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPYPYKUAHZCFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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